molecular formula C10H16N2O6 B14434113 1,4,10-Trioxa-7,13-diazacyclopentadecane-2,6,14-trione CAS No. 74229-36-0

1,4,10-Trioxa-7,13-diazacyclopentadecane-2,6,14-trione

Katalognummer: B14434113
CAS-Nummer: 74229-36-0
Molekulargewicht: 260.24 g/mol
InChI-Schlüssel: IGBBAFBZOHGCIZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4,10-Trioxa-7,13-diazacyclopentadecane-2,6,14-trione, also known as Kryptofix 21, is a macrocyclic ligand with the molecular formula C10H22N2O3. This compound is part of the crown ether family and is known for its ability to form stable complexes with various metal ions. Its unique structure, which includes three oxygen atoms and two nitrogen atoms within a 15-membered ring, allows it to effectively coordinate with metal ions, making it useful in various chemical and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,10-Trioxa-7,13-diazacyclopentadecane-2,6,14-trione typically involves the cyclization of linear precursors containing the necessary oxygen and nitrogen atoms. One common method involves the reaction of diethylene glycol with ethylenediamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .

Analyse Chemischer Reaktionen

Types of Reactions

1,4,10-Trioxa-7,13-diazacyclopentadecane-2,6,14-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1,4,10-Trioxa-7,13-diazacyclopentadecane-2,6,14-trione has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1,4,10-Trioxa-7,13-diazacyclopentadecane-2,6,14-trione involves its ability to coordinate with metal ions through its oxygen and nitrogen atoms. This coordination forms stable complexes that can alter the chemical properties of the metal ions, making them more reactive or stabilizing them in specific oxidation states. The molecular targets include metal ions, and the pathways involved are primarily related to coordination chemistry .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,4,10-Trioxa-7,13-diazacyclopentadecane-2,6,14-trione is unique due to its specific ring size and the presence of three oxygen atoms and two nitrogen atoms, which provide a high affinity for metal ions. This makes it particularly effective in forming stable metal complexes compared to other similar compounds .

Eigenschaften

CAS-Nummer

74229-36-0

Molekularformel

C10H16N2O6

Molekulargewicht

260.24 g/mol

IUPAC-Name

1,4,10-trioxa-7,13-diazacyclopentadecane-2,6,14-trione

InChI

InChI=1S/C10H16N2O6/c13-8-5-17-7-10(15)18-6-9(14)12-2-4-16-3-1-11-8/h1-7H2,(H,11,13)(H,12,14)

InChI-Schlüssel

IGBBAFBZOHGCIZ-UHFFFAOYSA-N

Kanonische SMILES

C1COCCNC(=O)COC(=O)COCC(=O)N1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.